![molecular formula C13H15N3 B1465965 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole CAS No. 217805-63-5](/img/structure/B1465965.png)
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
Descripción general
Descripción
The compound “1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole” is a type of pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación
Chiral Catalysis
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole: can be utilized as a chiral catalyst. This application is crucial in the synthesis of enantioselective secondary aromatic alcohols, which are important in the production of various pharmaceuticals. The compound facilitates the addition of dialkylzincs to aromatic aldehydes, leading to the formation of optically active compounds .
Synthesis of Optically Active Compounds
The compound serves as a reactant in the synthesis of optically active ®-(+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone . This is achieved through an oxidation reaction, which is a fundamental step in the production of certain medications that require a specific stereochemistry for their biological activity .
Material Science Research
In the field of material science, 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is used to study the properties of organic compounds that can be integrated into electronic devices. Its unique structure allows researchers to explore its conductive properties and potential use in organic light-emitting diodes (OLEDs) and other electronic applications .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results when determining the presence of similar compounds in various samples .
Biopharma Production
In biopharmaceutical production, 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole may be involved in the research and development of new drugs. Its structure could be key in the design of molecules with specific interactions with biological targets, which is essential in the creation of new therapies .
Advanced Battery Science
The compound’s potential in advanced battery science is being explored due to its electrochemical properties. It could be used in the development of new types of batteries with higher energy densities and better performance, particularly in the context of renewable energy storage solutions .
Mecanismo De Acción
While specific information on the mechanism of action of “1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole” was not found, it’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGWYMRTDYVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




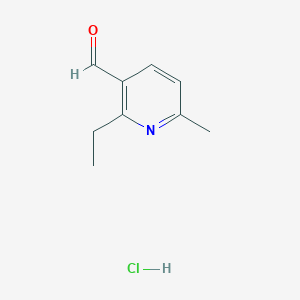
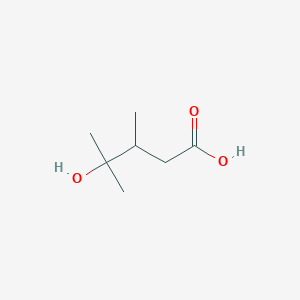
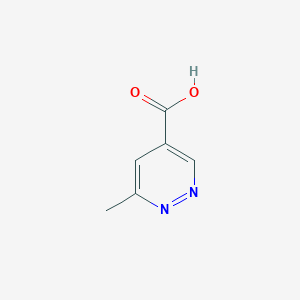
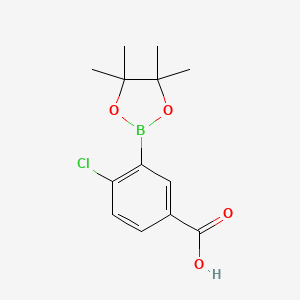
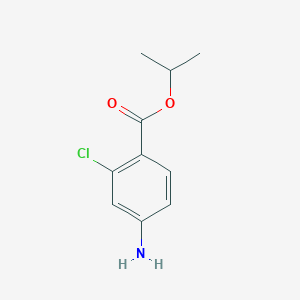
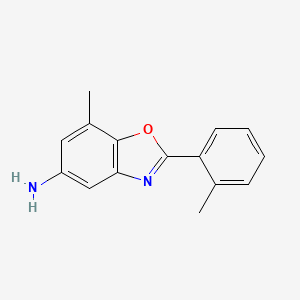
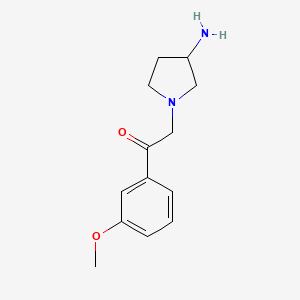



![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
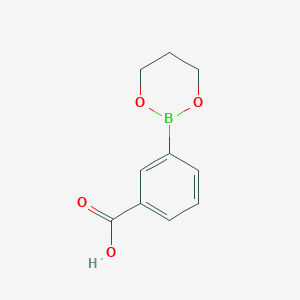
![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)